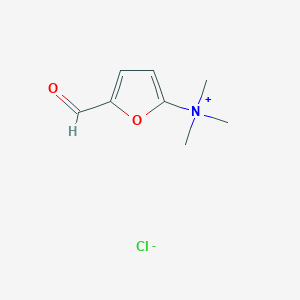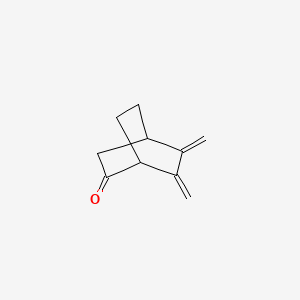![molecular formula C13H12N2O2S B14426891 1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione CAS No. 85834-39-5](/img/structure/B14426891.png)
1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione is a heterocyclic compound that features a benzothiazine ring fused with a pyrrolidine-2,5-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione typically involves the condensation of 2-aminothiophenol with a suitable dione precursor under controlled conditions. For instance, the reaction of 2-aminothiophenol with methyl chloroacetate in the presence of potassium carbonate in dimethylformamide (DMF) at reflux can yield the desired benzothiazine derivative . Further modifications can be made to introduce the pyrrolidine-2,5-dione moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have been studied for their potential as antimicrobial, antiviral, and anticancer agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-1,4-Benzothiazin-3(4H)-one: A closely related compound with similar structural features.
1,2,3-Triazole Derivatives: These compounds share some structural similarities and have comparable biological activities.
Uniqueness
1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione is unique due to its specific combination of the benzothiazine and pyrrolidine-2,5-dione moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
85834-39-5 |
|---|---|
Molekularformel |
C13H12N2O2S |
Molekulargewicht |
260.31 g/mol |
IUPAC-Name |
1-(2H-1,4-benzothiazin-3-ylmethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H12N2O2S/c16-12-5-6-13(17)15(12)7-9-8-18-11-4-2-1-3-10(11)14-9/h1-4H,5-8H2 |
InChI-Schlüssel |
VGFZXUZBGSQTPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)CC2=NC3=CC=CC=C3SC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


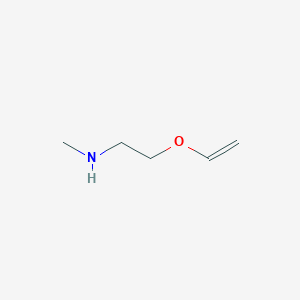
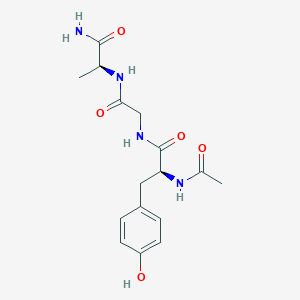
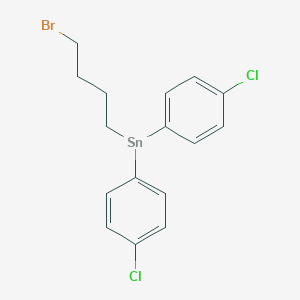
![Dimethyl 2,2'-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate](/img/structure/B14426815.png)
![[(4-Chlorophenyl)methylidene]propanedial](/img/structure/B14426825.png)

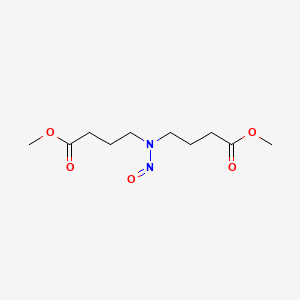
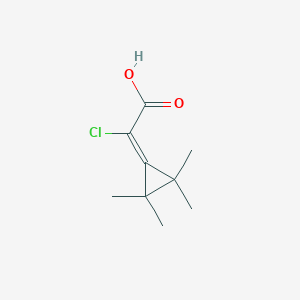
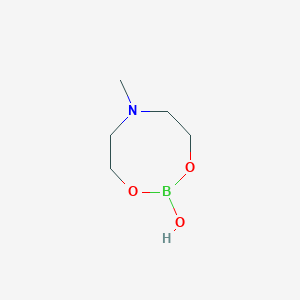


![5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14426883.png)
